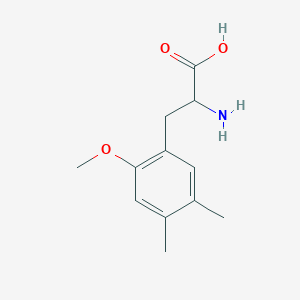
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with methoxy and dimethyl groups, attached to a propanoic acid backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a substituted benzene ring followed by the introduction of the amino and carboxyl groups. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would likely include steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups on the phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The methoxy and dimethyl groups may influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-Amino-3-(2,4-dimethylphenyl)propanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
2-Amino-3-(2-methoxyphenyl)propanoic acid: Lacks the dimethyl groups, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The combination of methoxy and dimethyl groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-7-4-9(6-10(13)12(14)15)11(16-3)5-8(7)2/h4-5,10H,6,13H2,1-3H3,(H,14,15) |
InChI Key |
QZIUQBIABLBXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















